tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride
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Overview
Description
tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride: is a chemical compound that features a piperazine ring, a cyclohexyl group, and a tert-butyl carbamate moiety.
Preparation Methods
The synthesis of tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, often using cyclohexyl halides.
Introduction of the tert-Butyl Carbamate Moiety: The tert-butyl carbamate group is added through reactions with tert-butyl isocyanate.
Formation of the Dihydrochloride Salt: The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt.
Chemical Reactions Analysis
tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound is employed in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate dihydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the cyclohexyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes . The tert-butyl carbamate moiety provides stability to the compound, preventing rapid degradation .
Comparison with Similar Compounds
Similar compounds include:
tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate: This compound lacks the dihydrochloride salt form, which may affect its solubility and stability.
tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a piperazine ring, leading to different biological activities.
1-Boc-4-(4-formylphenyl)piperazine: This compound has a formyl group instead of a cyclohexyl group, which alters its reactivity and applications.
Properties
CAS No. |
2680528-78-1 |
---|---|
Molecular Formula |
C15H31Cl2N3O2 |
Molecular Weight |
356.3 |
Purity |
95 |
Origin of Product |
United States |
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